molecular formula C11H10F3NO3 B1377745 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate CAS No. 1432679-66-7

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate

Cat. No.: B1377745
CAS No.: 1432679-66-7
M. Wt: 261.2 g/mol
InChI Key: APMDAMQCIXBBAT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C11H10F3NO3. It is known for its unique structural features, which include a trifluoroethyl group and an acetylphenyl group linked through a carbamate bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate typically involves the reaction of 2-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate has found applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoroethyl group may enhance the compound’s binding affinity to these targets, while the acetylphenyl group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-acetylphenyl)carbamate

Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is unique due to the position of the acetyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) may result in steric hindrance, affecting the compound’s interaction with molecular targets .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMDAMQCIXBBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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